Cyclosomatostatin Acetate is a synthetic analog of somatostatin, a cyclic peptide that plays a crucial role in various physiological processes, including the inhibition of hormone secretion and cell proliferation. Somatostatin itself is known for its anti-inflammatory properties and its involvement in neuroendocrine signaling. Cyclosomatostatin Acetate functions primarily as an antagonist of somatostatin receptors, particularly inhibiting signaling through the somatostatin receptor type 1. This compound is particularly relevant in the context of cancer research, where it has been shown to reduce cell proliferation and influence tumor microenvironment interactions.
Cyclosomatostatin Acetate is derived from the natural peptide somatostatin, which is produced by various tissues in the body, particularly in the hypothalamus and gastrointestinal tract. The synthetic variant is designed to enhance certain pharmacological properties while maintaining the core structure of somatostatin.
Cyclosomatostatin Acetate belongs to the class of peptide hormones and is categorized as a somatostatin receptor antagonist. It specifically targets somatostatin receptor type 1, influencing various downstream signaling pathways involved in cellular growth and differentiation.
The synthesis of Cyclosomatostatin Acetate typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the cyclic structure characteristic of somatostatin analogs.
Cyclosomatostatin Acetate has a complex molecular structure characterized by its cyclic nature and specific amino acid sequence.
The cyclic structure contributes to its ability to interact effectively with somatostatin receptors.
The compound's solubility in dimethyl sulfoxide is approximately 8.4 mg/mL at a concentration of 10 mM, indicating its potential for use in various biochemical assays.
Cyclosomatostatin Acetate primarily participates in receptor-mediated reactions where it competes with endogenous somatostatin for binding to somatostatin receptors.
Cyclosomatostatin Acetate acts by binding to somatostatin receptor type 1, inhibiting its signaling pathway. This action leads to:
Studies have demonstrated that Cyclosomatostatin Acetate can significantly inhibit tumor growth in preclinical models by disrupting these signaling pathways.
Relevant analyses indicate that the compound retains its biological activity over extended periods when stored correctly.
Cyclosomatostatin Acetate has several applications in scientific research:
The discovery of somatostatin (SRIF) in 1973 marked a pivotal advancement in neuroendocrinology, revealing a potent inhibitor of growth hormone (GH) secretion from the anterior pituitary [4]. Despite its therapeutic potential, the extremely short half-life (<3 minutes) of native somatostatin-14 (SRIF-14) and somatostatin-28 (SRIF-28) limited clinical applications [2] [4]. This challenge spurred the development of stable analogs, culminating in the creation of Cyclosomatostatin (CAS 84211-54-1), a first-generation cyclic peptide antagonist derived from SRIF-14 modifications [5] [9].
Structurally, Cyclosomatostatin features a lactam-bridged cyclic framework (Aminoheptanoyl-Phe-D-Trp-Lys-Thr(Bzl)) with a molecular weight of 779.97 Da (C₄₄H₅₇N₇O₆) [5] [9]. Its design incorporates three critical modifications:
Table 1: Structural Features of Cyclosomatostatin Acetate
| Feature | Structural Component | Functional Role |
|---|---|---|
| Cyclic Bridge | Lactam (Phe-1 to Thr-4) | Conformational constraint |
| N-terminal Modification | Aminoheptanoyl-Phe | Enhanced receptor binding affinity |
| Chirality Alteration | D-Trp at position 2 | Protease resistance |
| C-terminal Modification | Thr(Bzl) at position 4 | Hydrophobic stabilization |
This configuration enables high-affinity binding to somatostatin receptors (SSTRs), particularly SSTR1, while resisting endogenous peptidases. Unlike linear analogs, its cyclic architecture mimics the β-turn of native SRIF-14, crucial for receptor engagement [5] [9]. As a non-selective SSTR antagonist, it blocks somatostatin-mediated inhibition of GH, insulin, glucagon, and acetylcholine release, providing a tool to dissect SSTR physiology [5] [9].
Somatostatin receptors (SSTR1-5) belong to the G protein-coupled receptor (GPCR) superfamily, with differential expression across tissues and pathological states [2] [6]. Cyclosomatostatin occupies a unique niche among SSTR-targeting compounds due to its pan-receptor antagonism, contrasting with the selectivity of newer agents. A comparative analysis reveals distinct pharmacological profiles:
Table 2: Pharmacological Profiles of Key SSTR-Targeting Peptides
| Compound | Receptor Selectivity | Primary Action | Functional Role |
|---|---|---|---|
| Cyclosomatostatin | SSTR1 > SSTR2,3,5 (non-selective) | Antagonist | Blocks SST-mediated secretion inhibition |
| Cortistatin-14 | All SSTR subtypes (sst1-sst5) | Agonist | Mimics SST effects with CNS-specific actions |
| CYN 154806 | sst2 (pIC₅₀: 8.58) > sst5 (pIC₅₀: 6.48) | Partial Agonist/Antagonist | Context-dependent sst2 modulation |
| BIM-23190 | SSTR2 (Kd: 0.34 nM) > SSTR5 (Kd: 11.1 nM) | Agonist | Anti-proliferative signaling in tumors |
Cortistatin-14 shares 11/14 amino acids with somatostatin-14 and binds all SSTR subtypes but exhibits neurospecific functions including sleep modulation, locomotor activation, and neuroprotection [6] [8]. Unlike Cyclosomatostatin, Cortistatin-14 is an agonist that activates inhibitory pathways, though its structural similarity permits competitive binding studies when paired with antagonists [6].
CYN 154806 (Ac-4NO₂-Phe-c[DCys-Tyr-DTrp-Lys-Thr-Cys]-DTyr-NH₂) exemplifies receptor-subtype specificity with 40-4500-fold selectivity for sst2 over sst1,3,4 [3] [7]. Paradoxically, functional studies reveal context-dependent actions: it antagonizes SRIF-induced [³⁵S]GTPγS binding but shows agonism in inhibiting cAMP accumulation and serum response element (SRE) activation [7]. This contrasts sharply with Cyclosomatostatin’s consistent antagonism.
Cyclosomatostatin’s non-selectivity enables broad SSTR pathway interrogation. In colorectal cancer models, it suppresses ALDH⁺ stem-like cell expansion by blocking SSTR1-mediated proliferative signals, a mechanism distinct from sst2-selective agents [9]. Its ability to modulate cholinergic neurotransmission and reverse CRF-induced gastric emptying suppression further highlights its utility in dissecting SSTR functions beyond endocrine regulation [5].
Table 3: Functional Applications of Key SSTR Antagonists
| Application Area | Cyclosomatostatin | CYN 154806 |
|---|---|---|
| Endocrine Regulation | Blocks GH/insulin suppression | Partially antagonizes sst2-mediated GH inhibition |
| Cancer Signaling | Inhibits SSTR1-driven CRC stemness | Modulates sst2-dependent tumor growth |
| Neural Modulation | Reverses SST-induced ACh inhibition | Alters locomotor activity via sst2 |
| Receptor Internalization | Minimal effect on SSTR trafficking | Reduces sst2 internalization |
The divergent profiles of these ligands underscore the functional complexity of SSTR networks. While newer agents like pasireotide target specific SSTR dimers, Cyclosomatostatin remains indispensable for probing pan-receptor effects and validating SSTR1-specific pathologies [2] [6].
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0